H-His-Asp-Ser-Gly-OH

Description

Structure

3D Structure

Properties

CAS No. |

84861-22-3 |

|---|---|

Molecular Formula |

C15H22N6O8 |

Molecular Weight |

414.37 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C15H22N6O8/c16-8(1-7-3-17-6-19-7)13(27)20-9(2-11(23)24)15(29)21-10(5-22)14(28)18-4-12(25)26/h3,6,8-10,22H,1-2,4-5,16H2,(H,17,19)(H,18,28)(H,20,27)(H,21,29)(H,23,24)(H,25,26)/t8-,9-,10-/m0/s1 |

InChI Key |

QGOUMMOXJUFIGP-GUBZILKMSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Structural Mechanistics of the His6 Metal Coordination Site in Amyloid Beta: A Technical Guide

Executive Summary

The Histidine-6 (His6) residue within the N-terminal domain of the Amyloid Beta (A

This guide dissects the bioinorganic chemistry of the His6 site, analyzing its role in coordination geometry, the catastrophic structural failure caused by the H6R ("English") mutation, and the catalytic generation of Reactive Oxygen Species (ROS). It provides validated protocols for characterizing these interactions using EPR and ITC, offering a roadmap for therapeutic interference.

The Coordination Sphere: His6 as the Structural Anchor

The A

Component I: The Physiological Dominant

At neutral pH, the dominant species (Component I) adopts a distorted square-planar or square-pyramidal geometry (3N1O). His6 acts as an obligatory equatorial ligand.

-

Ligands:

Component II: The High-pH Alternate

As pH rises (>7.8), deprotonation of backbone amides occurs. His6 remains involved, but the coordination sphere tightens, often leading to distinct aggregation pathways.

The "Rat" Anomaly

Rodent A

Visualization: Coordination Dynamics

The following diagram illustrates the equilibrium and ligand exchange centered around His6.

Figure 1: The pH-dependent coordination equilibrium of Cu(II)-A

The "English" Mutation (H6R): A Case Study in Failure

The familial H6R mutation (Histidine replaced by Arginine at position 6) provides the "negative control" that validates the importance of His6.

Structural Perturbation

Arginine contains a guanidinium group, which is a poor metal ligand at neutral pH compared to the imidazole of Histidine.

-

Loss of Anchor: The H6R mutation effectively deletes the primary equatorial binding site.

-

Ligand Shuffling: The

ion is forced to coordinate via alternative, lower-affinity ligands (likely stabilizing His13/His14 bridging or involving the N-terminus exclusively). -

Thermodynamic Consequence: This destabilizes the monomeric metal-peptide complex. While wild-type Cu-A

can be sequestered, Cu-H6R complexes are more prone to self-association.

Pathological Outcome

Research indicates that H6R accelerates the onset of AD (early onset). Mechanistically, the inability of R6 to coordinate metal ions leads to:

-

Amorphous Aggregation: In the presence of

, H6R forms amorphous non-fibrillar aggregates distinct from wild-type fibrils [1]. -

Increased Cytotoxicity: The unstable coordination environment may enhance the exposure of hydrophobic patches or increase the lability of the metal, promoting oxidative damage.

Redox Chemistry & ROS Generation[1][5][6][7]

The His6-coordinated copper center is redox-active, cycling between

The Catalytic Cycle

-

Reduction: Biological reductants (e.g., ascorbate) reduce the His6-bound

to -

Oxygen Binding: The transient

species reacts with -

Fenton Reaction: Superoxide dismutates to

, which reacts with

Critical Role of His6: The redox potential of the Cu-A

Figure 2: The catalytic redox cycle of Cu-A

Experimental Protocols

To study the His6 site, one must utilize techniques sensitive to paramagnetic centers (EPR) and thermodynamic binding (ITC).[5]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the gold standard for defining the coordination geometry of

Protocol: Low-Temperature CW-EPR

-

Peptide Prep: Dissolve A

1-16 (or 1-40/42) in 10 mM NaOH to remove pre-existing aggregates. Dilute into HEPES buffer (50 mM, pH 7.4).-

Expert Insight: Avoid phosphate buffers; they can coordinate copper.

-

-

Metal Addition: Add isotopically pure

(to reduce hyperfine line broadening) at 0.9 equivalents relative to peptide.-

Why 0.9 eq? To ensure all copper is bound, preventing "free copper" signals from obscuring the spectrum.

-

-

Cryoprotection: Add 10% (v/v) glycerol.

-

Freezing: Transfer to a quartz EPR tube and flash-freeze in liquid nitrogen.

-

Acquisition: Measure at X-band (9.4 GHz) at 10-20 K.

-

Target Signal: Look for superhyperfine splitting in the

region, indicative of Nitrogen coordination (His6 imidazole).

-

Isothermal Titration Calorimetry (ITC)

ITC quantifies the binding affinity (

Data Summary: Metal Binding Affinities

| Metal Ion | Ligands (Primary) | Affinity ( | Coordination Geometry |

| Cu(II) | His6, His13, His14, Asp1 | ~0.1 - 10 nM | Distorted Square Planar (3N1O) |

| Zn(II) | His6, His13, His14, Glu11 | ~1 - 10 | Tetrahedral |

| Fe(II) | His6 (weak involvement) | Octahedral (less defined) |

Note: Cu(II) binds ~1000x tighter than Zn(II), largely due to the specific stabilization provided by the His6-Asp1 axis.

Therapeutic Implications

Targeting the His6 interface is a viable strategy for "Metal-Protein Attenuating Compounds" (MPACs).

-

Chelation vs. Redistribution: Non-specific chelators (e.g., EDTA) are toxic because they strip metals from essential enzymes. The goal is ionophores (e.g., PBT2) that compete with His6 for Cu/Zn binding but possess a moderate affinity (

nM range). -

Mechanism: These compounds extract Cu from the A

-His6 trap and shuttle it into the cell, restoring intracellular bioavailability and preventing extracellular ROS production. -

Design Rule: Therapeutic ligands must have a

slightly lower (tighter) than the A

References

-

Ono, K. et al. (2010). The English (H6R) Mutation of the Alzheimer's Disease Amyloid-β Peptide Modulates Its Zinc-Induced Aggregation. NIH PubMed Central. Link

-

Faller, P. et al. (2009).[6] Pulse EPR spectroscopy reveals the coordination sphere of copper(II) ions in the 1-16 amyloid-beta peptide. Angewandte Chemie. Link

-

Cheignon, C. et al. (2018). Oxidative stress and the amyloid beta peptide in Alzheimer's disease. Redox Biology. Link

-

Alies, B. et al. (2013). Molecular Structure of Cu(II)-Bound Amyloid-β Monomer Implicated in Inhibition of Peptide Self-Assembly. NIH PubMed Central. Link

-

Borghesani, V. et al. (2011). Insights into the thermodynamics of copper association with amyloid-β. Metallomics. Link

Sources

- 1. Mutual interference of Cu and Zn ions in Alzheimer's disease: perspectives at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cu(II) binding to various forms of amyloid-β peptides. Are they friends or foes? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zn(II) ions Substantially Perturb Cu(II) ion Coordination in Amyloid-β at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cu and Zn coordination to amyloid peptides: From fascinating chemistry to debated pathological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of the binding properties of Cu2+ to the amyloid beta peptide: coordination spheres for human and rat peptides and implication on Cu2+-induced aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Structure of Cu(II)-Bound Amyloid-β Monomer Implicated in Inhibition of Peptide Self-Assembly in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Role of the Central Turn in Amyloid Beta Fibrils

Abstract

The aggregation of the Amyloid Beta (Aβ) peptide, particularly the 42-residue variant (Aβ42), into neurotoxic fibrils is a central pathological hallmark of Alzheimer's disease (AD). The structural architecture of these fibrils dictates their stability, polymorphism, and ultimately, their role in disease progression. A critical, yet often overlooked, structural element within the core of Aβ fibrils is the central turn, encompassing residues Gly25-Ser26-Asn27-Lys28 (GSNK). This region orchestrates the overall fold of the Aβ monomer within the fibril, bringing two key β-sheet domains into close proximity. This guide provides a comprehensive technical analysis of the GSNK turn, elucidating its pivotal role in fibril structure, stability, and aggregation kinetics. We will dissect the intramolecular interactions that define this turn, most notably the Asp23-Lys28 salt bridge, and explore its influence on fibril polymorphism and neurotoxicity. Furthermore, this guide details established experimental and computational methodologies to probe the structure and dynamics of this region, positioning the central turn as a key strategic target for the development of novel AD therapeutics.

Introduction: Beyond the β-Sheet - The Architectural Significance of the Central Turn

The defining characteristic of amyloid fibrils is the cross-β architecture, where Aβ peptides stack as in-register, parallel β-sheets.[1][2] While the β-strands (typically involving residues 12-24 and 30-42) form the stable core, the intervening loop region is the linchpin that establishes the global fold of the protofilament. In Aβ42 fibrils, this critical bend is located around the GSNK motif (residues 25-28).[1] This turn is not a passive linker; it is a highly structured element that dictates the tertiary arrangement of the Aβ monomer, bringing the N-terminal and C-terminal β-sheet regions into a compact, stable conformation.[1] Understanding the atomic-level details of this turn is paramount for deciphering the mechanisms of fibril formation and for the rational design of aggregation inhibitors.

Structural Anatomy of the GSNK Turn and its Microenvironment

High-resolution structural studies using solid-state Nuclear Magnetic Resonance (ssNMR) and cryo-electron microscopy (cryo-EM) have provided unprecedented insight into the fibril core. These studies reveal that residues 25-29 adopt a distinct bend in the peptide backbone, enabling the two primary β-sheets to pack against each other.[1][3] The stability of this turn is not merely a consequence of backbone dihedral angles but is critically reinforced by a network of side-chain interactions.

The Asp23-Lys28 Salt Bridge: The Master Regulator of the Central Turn

The most critical interaction stabilizing the central turn is an intramolecular salt bridge formed between the side chains of Asp23 and Lys28.[1][4] This electrostatic interaction acts as a molecular staple, constraining the conformation of the loop and dramatically influencing the kinetics of fibril formation.

-

Kinetic Impact : Molecular dynamics simulations have shown that pre-forming this salt bridge, for instance by creating a lactam bridge between Asp23 and Lys28, can accelerate fibril formation by a factor of nearly 1000.[5] This is because constraining the peptide in a "bend-competent" conformation significantly reduces the entropic barrier to forming the nucleus for aggregation.[5][6]

-

Structural Ubiquity : The Asp23-Lys28 salt bridge is a conserved feature across numerous Aβ fibril polymorphs, highlighting its fundamental importance to the stability of the aggregated state.[1][3] Its presence ensures that the charged residues are not buried in the hydrophobic core of the fibril without a stabilizing counter-charge.[4]

The GSNK Turn's Influence on Fibril Properties

The specific conformation and dynamics of the central turn have profound implications for the macroscopic properties of Aβ fibrils, including their rate of formation, structural heterogeneity, and biological toxicity.

Role in Aggregation Kinetics

As established by studies on the Asp23-Lys28 salt bridge, the formation of the central turn is a rate-limiting step in the aggregation cascade. The energy required to overcome the entropic cost of ordering this flexible region into a stable turn contributes significantly to the nucleation barrier.[5] Factors that stabilize this turn, such as mutations or interactions with co-factors, can therefore act as potent accelerators of amyloidogenesis.

Contribution to Fibril Polymorphism

Amyloid fibrils are notoriously polymorphic, meaning they can adopt multiple, distinct, self-propagating structures from the same Aβ peptide sequence.[3] This structural heterogeneity may underlie the different clinical subtypes of Alzheimer's disease. The flexibility of the central turn region is a key contributor to this polymorphism. Subtle variations in the backbone torsion angles or side-chain packing within the GSNK motif can lead to different overall fibril morphologies, such as the characteristic "U-shaped" or "S-shaped" conformations observed in different polymorphs.[7][8]

Link to Neurotoxicity

While the precise relationship is still under intense investigation, there is growing evidence that the structural features of Aβ aggregates, including the conformation of surface-exposed loops like the central turn, are determinants of their neurotoxicity. The GSNK region is often located at the edge of the fibril core, making it accessible for interactions with cell membranes, receptors, or other proteins. The specific conformation of this turn could therefore mediate toxic interactions that lead to synaptic dysfunction and neuronal death.

Methodologies for Interrogating the Central Turn

A multi-pronged approach combining experimental and computational techniques is necessary to fully characterize the structural and functional role of the GSNK turn.

High-Resolution Structural Biology

-

Solid-State NMR (ssNMR): ssNMR is a powerful technique for obtaining atomic-resolution structural information from non-crystalline, insoluble samples like amyloid fibrils.[2] By using isotopically labeled Aβ peptides, ssNMR can measure intra- and inter-molecular distances, providing precise constraints on the conformation of the GSNK turn and the critical Asp23-Lys28 salt bridge.[1]

-

Cryo-Electron Microscopy (Cryo-EM): Recent advances in cryo-EM have enabled the determination of high-resolution structures of Aβ fibrils, including those extracted directly from the brains of AD patients.[3][9] Cryo-EM density maps can clearly resolve the path of the peptide backbone through the central turn and visualize the side-chain interactions that stabilize it.[10]

Biophysical and Mutational Analysis

-

Site-Directed Mutagenesis: This is a cornerstone technique for probing the energetic contribution of individual residues to fibril stability. By systematically substituting residues within the GSNK motif (e.g., with alanine or proline) and measuring the impact on aggregation kinetics (e.g., using a Thioflavin-T fluorescence assay), one can quantify the importance of each residue for maintaining the turn structure.[11][12] For example, introducing a proline, a known β-sheet breaker, into this region can significantly stall aggregation.[13]

-

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry: HDX-MS can provide information on the solvent accessibility and dynamics of different regions of the Aβ peptide during aggregation. Regions that are protected from exchange are typically part of the stable fibril core. This technique can be used to map the formation and stabilization of the central turn during the transition from monomer to fibril.

Computational Modeling

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic, atomic-level view of the Aβ aggregation process.[14][15] They have been instrumental in elucidating the mechanism by which the Asp23-Lys28 salt bridge stabilizes the central turn and accelerates fibrillization.[16] Simulations can also be used to predict how mutations within the GSNK motif might alter the conformational landscape of the Aβ monomer and its propensity to aggregate.[17]

The Central Turn as a Therapeutic Target

The critical structural and functional role of the GSNK turn makes it an attractive target for the development of disease-modifying therapies for Alzheimer's disease. Strategies aimed at preventing the formation of this turn or disrupting its structure in existing fibrils could halt the aggregation cascade.

-

Peptide-Based Inhibitors: Short peptides that mimic regions of Aβ, particularly the central hydrophobic core and turn region, can act as competitive inhibitors of aggregation.[18] Designing peptides that specifically bind to the GSNK motif could prevent the proper folding and incorporation of Aβ monomers into a growing fibril.

-

Small Molecule Stabilizers: Small molecules could be designed to bind to the monomeric or oligomeric state of Aβ and prevent the conformational changes necessary to form the central turn.

-

Immunotherapy: Monoclonal antibodies that target the central region of the Aβ peptide have been developed. Crenezumab, for example, targets residues ~13-24, adjacent to the central turn.[19] Future antibody development could focus on generating epitopes that specifically recognize the pathogenic conformation of the GSNK turn, thereby targeting toxic aggregates.

Experimental Protocols & Workflows

Protocol: Alanine Scanning Mutagenesis of the GSNK Motif

-

Peptide Synthesis: Synthesize wild-type Aβ42 and four mutant peptides (G25A, S26A, N27A, K28A) using standard solid-phase peptide synthesis (SPPS).

-

Purification & Disaggregation: Purify peptides by HPLC. Treat with a disaggregation protocol (e.g., dissolution in HFIP followed by lyophilization and reconstitution in NaOH and buffer) to ensure a monomeric starting state.

-

Aggregation Assay:

-

Prepare peptide solutions at a final concentration of 10 µM in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.4).

-

Add Thioflavin-T (ThT) to a final concentration of 10 µM.

-

Monitor ThT fluorescence (Excitation ~440 nm, Emission ~485 nm) over time at 37°C with intermittent shaking in a plate reader.

-

-

Data Analysis: Plot fluorescence intensity versus time. Extract the lag time (t_lag) and apparent growth rate (k_app) from the sigmoidal aggregation curves for each peptide.

-

Interpretation: A significant increase in t_lag or decrease in k_app for a mutant compared to wild-type indicates that the mutated residue plays a critical role in fibril formation and stability.

Workflow: Structural Analysis via ssNMR

Caption: Workflow for determining the atomic structure of the GSNK turn using solid-state NMR.

Conclusion and Future Directions

The central GSNK turn, stabilized by the crucial Asp23-Lys28 salt bridge, is an essential architectural element in Amyloid Beta fibrils. It is not merely a flexible linker but a structured motif that governs the overall fold, kinetic stability, and polymorphic landscape of Aβ aggregates. The methodologies outlined in this guide provide a robust framework for investigating this critical region in greater detail. Future research should focus on elucidating how the conformation of this turn varies across different, patient-derived fibril strains and how these structural variations correlate with disease phenotype and neurotoxicity. Targeting the formation and stability of this central turn represents a promising and mechanistically distinct strategy for the development of next-generation therapeutics for Alzheimer's disease.

References

-

Thirumalai, D., Reddy, G., & Straub, J. E. (2009). Influence of Preformed Asp23−Lys28 Salt Bridge on the Conformational Fluctuations of Monomers and Dimers of Aβ Peptides with Implications for Rates of Fibril Formation. The Journal of Physical Chemistry B, 113(15), 5123–5133. [Link]

-

Reddy, G., Straub, J. E., & Thirumalai, D. (2009). Influence of preformed Asp23-Lys28 salt bridge on the conformational fluctuations of monomers and dimers of Abeta peptides with implications for rates of fibril formation. PubMed, 29(1), 111-21. [Link]

-

Reddy, G., Straub, J. E., & Thirumalai, D. (2009). Influence of preformed Asp23-Lys28 salt bridge on the conformational fluctuations of monomers and dimers of Aβ peptides with implications for rates of fibril formation. National Institutes of Health. [Link]

-

Baumketner, A., Bernstein, S. L., Wyttenbach, T., Bitan, G., Teplow, D. B., Bowers, M. T., & Shea, J. E. (2006). Dynamics of Asp23-Lys28 Salt-Bridge Formation in Aβ10-35 Monomers. Biophysical Journal, 91(12), L90–L92. [Link]

-

Baumketner, A., Bernstein, S. L., Wyttenbach, T., Bitan, G., Teplow, D. B., Bowers, M. T., & Shea, J. E. (2006). Dynamics of Asp23-Lys28 salt-bridge formation in Abeta10-35 monomers. PubMed, 20(12), 5263-7. [Link]

-

Asoodeh, A., & Klug, G. M. (2020). Amyloid β-Targeted Inhibitory Peptides for Alzheimer's Disease: Current State and Future Perspectives. Expert Opinion on Drug Discovery, 15(11), 1297-1313. [Link]

-

Panza, F., Lozupone, M., Seripa, D., & Imbimbo, B. P. (2019). Immunotherapy Targeting Amyloid-β Peptides in Alzheimer's Disease. Expert Review of Neurotherapeutics, 19(2), 121-132. [Link]

-

DeToma, A. S., Salamekh, S., Ramamoorthy, A., & Lim, M. H. (2012). Treatment Strategies Targeting Amyloid β-Protein. Cold Spring Harbor Perspectives in Medicine, 2(7), a006378. [Link]

-

Petkova, A. T., Yau, W. M., & Tycko, R. (2006). A structural model for Alzheimer's β-amyloid fibrils based on experimental constraints from solid state NMR. Proceedings of the National Academy of Sciences, 103(10), 3613-3618. [Link]

-

Radamaker, L., et al. (2020). Cryo-EM reveals structural breaks in a patient-derived amyloid fibril from systemic AL amyloidosis. Nature Communications, 11(1), 1-9. [Link]

-

Wälti, M. A., et al. (2016). Solid-state NMR sequential assignment of an Amyloid-β(1-42) fibril polymorph. Biomolecular NMR Assignments, 10(2), 269-276. [Link]

-

Zhang, Y., & Fändrich, M. (2023). Exploring the complexity of amyloid-beta fibrils: structural polymorphisms and molecular interactions. Biochemical Society Transactions, 51(1), 1-13. [Link]

-

Sangwan, S., et al. (2022). Insights into the baicalein-induced destabilization of LS-shaped Aβ42 protofibrils using computer simulations. Physical Chemistry Chemical Physics, 24(28), 17056-17068. [Link]

-

Chen, Y. R., & Glabe, C. G. (2006). β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer's Disease. Frontiers in Bioscience, 11, 1598-1610. [Link]

-

Kumar, A., & Singh, J. (2022). Exploring the Potential of Therapeutic Agents Targeted towards Mitigating the Events Associated with Amyloid-β Cascade in Alzheimer's Disease. International Journal of Molecular Sciences, 23(19), 11571. [Link]

-

Okumura, H. (2020). Molecular Dynamics Simulation Studies on the Aggregation of Amyloid-β Peptides and Their Disaggregation by Ultrasonic Wave and Infrared Laser Irradiation. International Journal of Molecular Sciences, 21(23), 9097. [Link]

-

Wälti, M. A., et al. (2016). Solid-state NMR sequential assignment of an Amyloid-β(1–42) fibril polymorph. Sci-Hub. [Link]

-

Lee, J. H., et al. (2023). Elucidating the Unique J-Shaped Protomer Structure of Amyloid-β(1-40) Fibril with Cryo-Electron Microscopy. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Okumura, H., & Itoh, S. G. (2018). Molecular dynamics simulations of amyloid-β peptides in heterogeneous environments. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(9), 1806-1814. [Link]

-

Lemkul, J. A., & Bevan, D. R. (2010). Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions. Biophysical Journal, 99(5), 1633-1642. [Link]

-

Panda, P. K., et al. (2020). Study on the Amyloid A β 42 with Accelerated Molecular Dynamics Simulations. Journal of Biomolecular Structure and Dynamics, 38(13), 3871-3881. [Link]

-

Gremer, L., et al. (2018). Structure Determination of Amyloid-β1-42 Fibrils by cryo-EM. PhD Thesis. [Link]

-

Kollmer, M., et al. (2023). Cryo-EM Structures of Amyloid-β Fibrils from Alzheimer's Disease Mouse Models. bioRxiv. [Link]

-

Xiao, Y., et al. (2017). Solid-State NMR Studies of Amyloid Materials: A Protocol to Define an Atomic Model of Aβ(1–42) in Amyloid Fibrils. Methods in Molecular Biology, 1523, 259-276. [Link]

-

Tycko, R. (2011). Solid State NMR Studies of Amyloid Fibril Structure. Annual Review of Physical Chemistry, 62, 279-299. [Link]

-

Wurth, C., et al. (2008). Mutations enhance the aggregation propensity of the Alzheimer's A beta peptide. Journal of Molecular Biology, 377(2), 523-534. [Link]

-

Seuma, M., et al. (2021). Elucidating the Molecular Determinants of Aβ Aggregation with Deep Mutational Scanning. eLife, 10, e65377. [Link]

-

Panda, P. K., et al. (2020). Mutation-based structural modification and dynamics study of amyloid beta peptide (1–42): An in-silico-based analysis to cognize the mechanism of aggregation. Journal of Cellular Biochemistry, 121(3), 2321-2332. [Link]

-

Kim, J., et al. (2009). Mutations Enhance the Aggregation Propensity of the Alzheimer's Aβ Peptide. Journal of Molecular Biology, 387(3), 609-618. [Link]

-

Panda, P. K., et al. (2020). Mutation-based structural modification and dynamics study of amyloid beta peptide (1–42): An in-silico-based analysis to cognize the mechanism of aggregation. ResearchGate. [Link]

Sources

- 1. A structural model for Alzheimer's β-amyloid fibrils based on experimental constraints from solid state NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Dynamics of Asp23-Lys28 salt-bridge formation in Abeta10-35 monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of preformed Asp23-Lys28 salt bridge on the conformational fluctuations of monomers and dimers of Abeta peptides with implications for rates of fibril formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of preformed Asp23-Lys28 salt bridge on the conformational fluctuations of monomers and dimers of Aβ peptides with implications for rates of fibril formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Unique J-Shaped Protomer Structure of Amyloid-β(1-40) Fibril with Cryo-Electron Microscopy | MDPI [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 10. d-nb.info [d-nb.info]

- 11. Mutations enhance the aggregation propensity of the Alzheimer's A beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidating the Molecular Determinants of Aβ Aggregation with Deep Mutational Scanning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Dynamics Simulation Studies on the Aggregation of Amyloid-β Peptides and Their Disaggregation by Ultrasonic Wave and Infrared Laser Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Dynamics Simulations of Amyloid β-Peptide (1-42): Tetramer Formation and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.utexas.edu [sites.utexas.edu]

- 17. Mutation-based structural modification and dynamics study of amyloid beta peptide (1–42): An in-silico-based analysis to cognize the mechanism of aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Immunotherapy Targeting Amyloid-β Peptides in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Imidazole Advantage: A Technical Guide to Short Histidine-Containing Peptides

Topic: Bioactivity of Short Histidine-Containing Peptides Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Abstract

Short histidine-containing peptides (HCPs) represent a unique class of bioactive molecules defined not by their steric bulk, but by the versatile chemistry of the imidazole ring. Unlike complex proteins, these di- and tripeptides (e.g., Carnosine, GHK) exhibit high bioavailability and multifunctional efficacy—ranging from proton buffering and metal chelation to reactive carbonyl species (RCS) detoxification.[1] This guide analyzes the physicochemical mechanisms driving these behaviors and provides validated protocols for their characterization in drug development.

The Functional Core: Imidazole Chemistry

The bioactivity of HCPs is inextricably linked to the histidine side chain. The imidazole ring possesses a pKa of approximately 6.04, placing it directly within the physiological pH range. This allows it to toggle between protonated and unprotonated states, serving as a "proton sponge" in acidic microenvironments (e.g., hypoxic tumor tissue or exercising muscle).[1]

Furthermore, the imidazole nitrogen atoms (

Visualization: The Imidazole Mechanistic Switch

The following diagram illustrates the tri-functional nature of the histidine moiety depending on environmental triggers (pH, Metal Ions, or ROS).

Figure 1: The functional plasticity of the imidazole ring allows HCPs to respond dynamically to distinct physiological stressors.[1]

Case Study A: Carnosine (β-alanyl-L-histidine)

Primary Mechanism: RCS Detoxification & pH Buffering.[1]

Carnosine is abundant in skeletal muscle and brain tissue.[2] While its buffering capacity is well-documented, its role as a "sacrificial peptide" is more significant for drug development.[1] Carnosine reacts with reactive carbonyl species (RCS) like 4-hydroxy-trans-2-nonenal (HNE)—a toxic byproduct of lipid peroxidation—forming stable adducts.[1] This prevents HNE from cross-linking functional proteins.[1]

Comparative Bioactivity of Imidazole Dipeptides:

| Peptide | Structure | Methylation Site | Primary Tissue | Specific Advantage |

| Carnosine | None | Muscle, Brain | Broad-spectrum RCS scavenging.[1] | |

| Anserine | Avian Muscle, Brain | Resistant to serum carnosinase (longer half-life).[1] | ||

| Balenine | Whale Muscle | High buffering capacity; metabolic signaling.[1] |

Case Study B: GHK-Cu (Glycyl-L-Histidyl-L-Lysine)

Primary Mechanism: Regenerative Signaling & Copper Transport.[1][3]

GHK-Cu functions as a copper-delivery system.[1][4] The GHK tripeptide has a strong affinity for Cu(II) (log K ~16.4), allowing it to safely transport copper into cells.[1] Once internalized, the copper is released to activate copper-dependent enzymes (e.g., Lysyl Oxidase for collagen cross-linking).[1] Furthermore, GHK modulates gene expression, downregulating inflammatory cytokines (TNF-α, IL-6) and upregulating tissue remodeling factors (MMPs, TIMPs).[1]

Visualization: GHK-Cu Signaling Pathway

This workflow demonstrates how GHK-Cu shifts cellular phenotype from inflammation to remodeling.[1]

Figure 2: GHK-Cu mechanism of action, highlighting the dual pathway of copper delivery and direct genomic modulation.[1]

Validated Experimental Protocols

As an application scientist, relying on generic antioxidant assays (like ORAC) for histidine peptides is insufficient.[1] The following protocols are specific to the unique chemistry of HCPs.

Protocol A: HNE Scavenging Assay (Anti-Glycation Potential)

Purpose: To quantify the ability of a peptide to detoxify lipid peroxidation products via Michael addition.

-

Reagents:

-

Reaction Setup:

-

Mix Peptide and HNE in a 1:1 molar ratio (final conc. 100 µM) in PBS.

-

Incubate at 37°C in a water bath.

-

-

Sampling:

-

Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

-

Quench reaction immediately with 0.1% Trifluoroacetic acid (TFA).[1]

-

-

Analysis (HPLC-UV/MS):

-

Validation Criteria: A functional scavenger should show >50% reduction in free HNE within 60 minutes, with a stoichiometric appearance of the mono-Michael adduct.

Protocol B: Plasma Stability Assay (Carnosinase Susceptibility)

Purpose: Short HCPs are rapidly degraded by serum carnosinase (CN1).[1] This assay determines pharmacokinetic viability.[1]

-

Matrix Preparation:

-

Incubation:

-

Spike peptide into plasma to a final concentration of 10 µM.[5]

-

Incubate at 37°C with gentle shaking.

-

-

Extraction:

-

At time points (0, 5, 10, 30, 60 min), remove 100 µL.

-

Precipitate proteins with 300 µL ice-cold Acetonitrile containing Internal Standard (e.g., deuterated carnosine).[1]

-

Centrifuge at 14,000 x g for 10 min.

-

-

LC-MS/MS Quantification:

Therapeutic Engineering & Future Directions

The primary limitation of HCPs is their metabolic instability. To translate these powerful mechanisms into clinical therapeutics, structural modifications are often required:

-

N-Acetylation: (e.g., N-acetyl-carnosine) prevents recognition by aminopeptidases, extending ocular residence time (used in cataract drops).[1]

-

D-Isomerization: Replacing L-Histidine with D-Histidine renders the peptide resistant to enzymatic hydrolysis, though it may alter receptor binding affinity.[1]

-

Derivatization: Lipo-carnosine (conjugation with fatty acids) enhances blood-brain barrier penetration for neurodegenerative applications.[1]

References

-

Boldyrev, A. A., et al. (2013).[1] "Physiology and pathophysiology of carnosine." Physiological Reviews. [Link][1]

-

Pickart, L., & Margolina, A. (2018).[1] "Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data." International Journal of Molecular Sciences. [Link]

-

Aldini, G., et al. (2005).[1] "Carnosine and related dipeptides as quenchers of reactive carbonyl species: from structural studies to therapeutic perspectives." Biofactors. [Link][1]

-

Hipkiss, A. R. (2009).[1] "Carnosine and its possible implications for nutrition and health." Advances in Food and Nutrition Research. [Link]

-

Peters, V., et al. (2015).[1] "Relevance of carnosinase for therapeutic application of carnosine." Amino Acids. [Link]

Sources

- 1. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]

- 2. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GHK-Cu Peptide | Skin & Healing Benefits [paragonsportsmedicine.com]

- 4. droracle.ai [droracle.ai]

- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

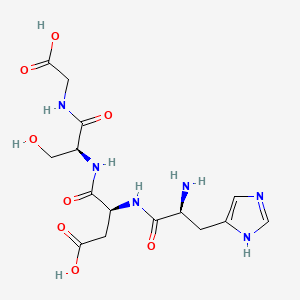

An In-depth Technical Guide to the Pentapeptide H-His-Asp-Ser-Gly-OH: Chemical Structure and Isoelectric Point

For Immediate Release

A comprehensive analysis of the chemical properties of the pentapeptide H-His-Asp-Ser-Gly-OH, with a focus on its structural composition and the theoretical and practical determination of its isoelectric point (pI). This guide is intended for researchers, scientists, and professionals in the field of drug development.

This technical guide provides a detailed exploration of the pentapeptide H-His-Asp-Ser-Gly-OH, a sequence of five amino acids: Histidine (His), Aspartic Acid (Asp), Serine (Ser), and Glycine (Gly). A thorough understanding of the chemical structure and the isoelectric point (pI) of such peptides is fundamental in various biochemical and pharmaceutical applications, including drug design, protein purification, and formulation development.[1]

Unraveling the Chemical Architecture: The Structure of H-His-Asp-Ser-Gly-OH

The primary structure of a peptide is defined by the linear sequence of its constituent amino acids, which are linked by peptide bonds.[2][3] A peptide bond is a covalent chemical bond formed between two molecules when the carboxyl group of one molecule reacts with the amino group of the other molecule, releasing a molecule of water (a dehydration reaction).[4]

The pentapeptide H-His-Asp-Ser-Gly-OH consists of the following amino acids in sequence from the N-terminus (free amino group) to the C-terminus (free carboxyl group):

-

Histidine (His): An amino acid with an imidazole side chain, which can act as both a proton donor and acceptor at physiological pH.[5]

-

Aspartic Acid (Asp): An acidic amino acid with a carboxyl group in its side chain, which is negatively charged at physiological pH.[2][5]

-

Serine (Ser): A polar amino acid containing a hydroxyl group, making it capable of hydrogen bonding.[5]

-

Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain.[5]

These amino acids are linked in the specified order via four peptide bonds. The "H-" at the beginning signifies a free amino group at the N-terminus, and the "-OH" at the end indicates a free carboxyl group at the C-terminus.[3]

Below is a visual representation of the chemical structure of H-His-Asp-Ser-Gly-OH.

Caption: Chemical structure of H-His-Asp-Ser-Gly-OH.

The Isoelectric Point (pI): A Critical Physicochemical Parameter

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[1][6] At a pH below the pI, the peptide will have a net positive charge, and at a pH above the pI, it will have a net negative charge.[7] This property is of paramount importance as it influences the solubility, stability, and biological activity of peptides and proteins.[1] For instance, proteins are least soluble at their pI, a principle often exploited in protein purification techniques like isoelectric focusing.[1][8]

Theoretical Calculation of the Isoelectric Point

The pI of a peptide is determined by the pKa values of its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the side chains of any acidic or basic amino acid residues.[6][9] The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.

The ionizable groups in H-His-Asp-Ser-Gly-OH are:

-

The α-amino group of the N-terminal Histidine.

-

The imidazole side chain of Histidine.

-

The carboxyl side chain of Aspartic Acid.

-

The α-carboxyl group of the C-terminal Glycine.

The pKa values for these groups can vary slightly depending on the chemical environment within the peptide, but standard values provide a good approximation.

| Ionizable Group | Amino Acid | Approximate pKa |

| C-terminus (α-carboxyl) | Glycine | 3.3[10][11] |

| Side Chain (carboxyl) | Aspartic Acid | 3.86[6][12] |

| Side Chain (imidazole) | Histidine | 6.0[6][13] |

| N-terminus (α-amino) | Histidine | 7.7[10][11] |

Methodology for pI Calculation:

The theoretical pI is calculated by identifying the pH at which the net charge of the peptide is zero. This is achieved by averaging the two pKa values that bracket the zwitterionic (net charge of zero) form of the molecule.[9]

-

Identify all ionizable groups and their respective pKa values.

-

Order the pKa values from lowest to highest.

-

Determine the net charge of the peptide at various pH ranges defined by the pKa values. This is done by considering the protonation state of each group at a given pH. If pH < pKa, the group is predominantly protonated. If pH > pKa, the group is predominantly deprotonated.

-

Identify the two pKa values that flank the pH range where the net charge is zero.

-

Calculate the average of these two pKa values to determine the pI. [9]

Step-by-Step Calculation for H-His-Asp-Ser-Gly-OH:

-

pKa values in ascending order: 3.3 (C-terminus), 3.86 (Asp side chain), 6.0 (His side chain), 7.7 (N-terminus).

-

Charge determination at different pH ranges:

-

pH < 3.3: All groups are protonated.

-

N-terminus: +1

-

His side chain: +1

-

Asp side chain: 0

-

C-terminus: 0

-

Net Charge: +2

-

-

3.3 < pH < 3.86: The C-terminus is deprotonated.

-

N-terminus: +1

-

His side chain: +1

-

Asp side chain: 0

-

C-terminus: -1

-

Net Charge: +1

-

-

3.86 < pH < 6.0: The C-terminus and Asp side chain are deprotonated.

-

N-terminus: +1

-

His side chain: +1

-

Asp side chain: -1

-

C-terminus: -1

-

Net Charge: 0

-

-

6.0 < pH < 7.7: The C-terminus, Asp side chain, and His side chain are deprotonated.

-

N-terminus: +1

-

His side chain: 0

-

Asp side chain: -1

-

C-terminus: -1

-

Net Charge: -1

-

-

pH > 7.7: All groups are deprotonated.

-

N-terminus: 0

-

His side chain: 0

-

Asp side chain: -1

-

C-terminus: -1

-

Net Charge: -2

-

-

-

pI Calculation: The net charge is zero in the pH range between 3.86 and 6.0. Therefore, the pI is the average of these two pKa values.

pI = (3.86 + 6.0) / 2 = 4.93

This calculated pI suggests that H-His-Asp-Ser-Gly-OH is an acidic peptide.

Experimental Determination of the Isoelectric Point

While theoretical calculations provide a valuable estimate, the experimental determination of the pI is often necessary for precise characterization.[14] The actual pKa values of ionizable groups can be influenced by the local microenvironment within the peptide.[15]

Common experimental techniques include:

-

Isoelectric Focusing (IEF): This is a high-resolution electrophoretic technique that separates molecules based on their pI.[8] A pH gradient is established in a gel, and when an electric field is applied, the peptide migrates to the position in the gradient where its net charge is zero, which corresponds to its pI.[8]

-

Potentiometric Titration: This method involves titrating a solution of the peptide with an acid or base and monitoring the pH.[14][16] The titration curve reveals the pKa values of the ionizable groups, from which the pI can be accurately calculated.

The following diagram illustrates the workflow for determining the isoelectric point.

Caption: Workflow for pI determination.

Significance in Research and Drug Development

A comprehensive understanding of the chemical structure and isoelectric point of peptides like H-His-Asp-Ser-Gly-OH is crucial for several reasons:

-

Predicting Solubility and Stability: The pI is a key determinant of a peptide's solubility, which is critical for formulation and delivery.[1] Peptides are generally least soluble at their pI.

-

Optimizing Purification Strategies: Techniques like ion-exchange chromatography and isoelectric focusing rely on the charge properties of peptides, which are dictated by the relationship between the solution pH and the peptide's pI.

-

Understanding Biological Interactions: The charge state of a peptide at physiological pH (around 7.4) influences its interactions with biological targets such as receptors and enzymes.

-

Guiding Drug Formulation: Knowledge of the pI is essential for developing stable and effective pharmaceutical formulations of peptide-based drugs.[1][14]

References

- Vertex AI Search. (2022). Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons.

- Bachem.

- Chegg. (2021). Solved The pKa of the C and N terminal residues in a peptide.

- Pion Inc.

- Kozlowski, L. P. (2016).

- Star Republic. pKa values of amino acids.

- D'Andrea, G., & Di Nicolantonio, G. A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14.

- Chemistry LibreTexts. (2022). Acid-base Chemistry of Amino Acids.

- Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides.

- Creative Proteomics.

- Jack Westin.

- NIH. A summary of the measured pK values of the ionizable groups in folded proteins.

- Isca Biochemicals. Amino acid pKa and pKi values.

- MSU chemistry. Peptides and Proteins.

- Study.com.

- Biology LibreTexts. (2024). 2.2: Structure & Function - Amino Acids.

Sources

- 1. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 2. jackwestin.com [jackwestin.com]

- 3. Proteins [www2.chemistry.msu.edu]

- 4. study.com [study.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. bachem.com [bachem.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 9. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. chegg.com [chegg.com]

- 11. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Star Republic: Guide for Biologists [sciencegateway.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]

Methodological & Application

Using H-His-Asp-Ser-Gly-OH as an epitope for antibody production

Application Note: High-Fidelity Antibody Generation Against the Ultra-Short Epitope H-His-Asp-Ser-Gly-OH [1]

Executive Summary & Challenge Analysis

The peptide H-His-Asp-Ser-Gly-OH (HDSG) represents a distinct challenge in antibody development: "Ultra-Short Epitope Non-Immunogenicity."

With a molecular weight of ~428 Da, this tetrapeptide is well below the immunogenic threshold (typically >3,000 Da) required to elicit a T-cell-dependent B-cell response.[1] Furthermore, its sequence contains reactive side chains (Aspartic Acid carboxyl, Histidine imidazole) that make standard conjugation chemistries (like EDC/NHS) prone to "epitope masking," where the antibody recognition site is chemically buried during attachment to the carrier.[1]

This guide details a precision-engineered workflow to generate high-affinity antibodies specifically targeting the free N-terminus of HDSG.

Phase I: Immunogen Engineering (The "Anchor" Strategy)

You cannot simply mix HDSG with a carrier protein. The peptide must be chemically modified to ensure it is presented to the immune system in a specific orientation.

The Problem with Native HDSG:

-

Ambiguous Conjugation: Using EDC (Carbodiimide) chemistry targets carboxyl groups.[1] HDSG has two carboxyls: the C-terminal Glycine and the side chain of Aspartic Acid (Asp). Conjugation via the Asp side chain would buckle the peptide, destroying the linear epitope.

-

N-Terminal Blockade: Using Glutaraldehyde targets amines.[1] This would modify the N-terminal Histidine, which is likely the critical specificity determinant.

The Solution: C-Terminal Cysteine Modification We will synthesize a modified antigen: H-His-Asp-Ser-Gly-Cys-OH .

-

Role of Cysteine: Provides a unique sulfhydryl (-SH) group for site-specific conjugation.

-

Role of Linker: The Cysteine acts as a spacer, pushing the HDSG sequence away from the carrier surface.

-

Orientation: Forces the N-terminal Histidine to point outward, mimicking its native accessibility on a protein target.[1]

Table 1: Physicochemical Profile of the Antigen

| Feature | Native Sequence (HDSG) | Modified Immunogen (HDSG-C) |

| Formula | C₁₅H₂₂N₆O₉ | C₁₈H₂₇N₇O₁₀S |

| MW | 430.41 g/mol | 533.53 g/mol |

| Isoelectric Point (pI) | ~4.8 (Acidic) | ~4.8 |

| Hydrophobicity | High Hydrophilicity (Soluble) | Soluble |

| Conjugation Target | Random (COOH or NH₂) | Specific (Sulfhydryl) |

Phase II: Conjugation Protocol (Maleimide-Activated KLH)

Principle: Maleimide groups on the carrier protein (KLH) react specifically with the sulfhydryl group of the added Cysteine at pH 7.2, forming a stable Thioether bond.

Visualizing the Conjugation Logic

Figure 1: Comparison of conjugation strategies. Green path ensures the N-terminal Histidine remains free and accessible.

Step-by-Step Protocol:

Materials:

-

Maleimide-Activated KLH (Keyhole Limpet Hemocyanin).[1]

-

Synthetic Peptide: H-His-Asp-Ser-Gly-Cys-OH (>90% Purity).[1]

-

Conjugation Buffer: PBS, pH 7.2, 5mM EDTA (EDTA prevents oxidation of Cys).[1]

Procedure:

-

Solubilization: Dissolve 2 mg of HDSG-C peptide in 200 µL of Conjugation Buffer.

-

Note: If the peptide is stubborn, add DMSO dropwise (up to 10% total vol), but HDSG is hydrophilic and should dissolve easily.[1]

-

-

Reconstitution: Reconstitute 2 mg of Maleimide-KLH in 200 µL of water.

-

Mixing: Immediately mix the peptide solution with the KLH solution.

-

Ratio: We aim for a 1:1 mass ratio (Peptide:Carrier) to ensure high epitope density.

-

-

Incubation: Incubate for 2 hours at Room Temperature (RT) with gentle rotation.

-

Purification (Critical): Dialyze the conjugate against PBS (pH 7.4) using a 10 kDa cutoff membrane to remove uncoupled peptide and EDTA.

-

Why? Free peptide acts as a "competitor" in the immune system, inducing tolerance rather than immunity.[1]

-

Phase III: Immunization Schedule (The "Prime-Boost" System)

For small haptens, the immune system requires aggressive adjuvants to break tolerance.[1]

Host: New Zealand White Rabbits (n=2 recommended).

| Day | Action | Formulation | Rationale |

| 0 | Pre-Bleed | Collect 5mL serum. | Establish baseline background (Negative Control).[1] |

| 1 | Primary Injection | 200µg Conjugate + CFA (1:1) | Complete Freund's Adjuvant (CFA) creates a depot effect for slow release. |

| 14 | Boost 1 | 100µg Conjugate + IFA (1:1) | Incomplete Freund's Adjuvant (IFA) minimizes tissue necrosis while boosting titer. |

| 28 | Boost 2 | 100µg Conjugate + IFA (1:[1]1) | Secondary affinity maturation. |

| 38 | Test Bleed | Collect 2mL serum. | Screening Point (See Phase IV). |

| 42 | Boost 3 | 100µg Conjugate + IFA (1:1) | Only if titer is low (<1:10,000).[1] |

| 56 | Harvest | Exsanguination.[1] | Final serum collection. |

Phase IV: Screening & Validation (The "Dual-Carrier" ELISA)

This is the most common failure point. If you screen using the Immunogen (HDSG-C-KLH) , you will detect antibodies against KLH and the Cysteine linker, leading to false positives.[1]

The "Matched-Pair" Strategy: You must synthesize a second conjugate using a different carrier, such as BSA (Bovine Serum Albumin) , coupled to the same peptide: HDSG-C-BSA .[1]

Validation Workflow Diagram

Figure 2: Screening logic to rule out anti-carrier and anti-linker antibodies.

ELISA Protocol:

-

Coat: 1 µg/mL of HDSG-C-BSA in Carbonate Buffer (pH 9.6) overnight.

-

Block: 3% Non-Fat Dry Milk in PBS-T (Do not use BSA to block if your capture is BSA!).

-

Primary: Dilute Rabbit Serum (1:1,000 to 1:100,000).

-

Secondary: Goat Anti-Rabbit HRP.

-

Read: TMB Substrate at 450nm.

Success Criteria:

-

Optical Density (OD) > 1.0 at 1:10,000 dilution against HDSG-C-BSA.

-

OD < 0.2 against Native BSA and Cys-BSA.

References

-

Harlow, E., & Lane, D. (1988).[1] Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press. (The foundational text for hapten-carrier immunizations).[2][3]

-

Thermo Fisher Scientific. Carrier Protein Activation and Conjugation Protocols. Retrieved from [1]

-

National Institutes of Health (NIH/OLAW). Guidelines for the Production of Polyclonal Antibodies. Retrieved from [1]

-

BenchChem. Application Notes for Antibody Production Using Short Peptide Epitopes. Retrieved from [1]

-

G-Biosciences. Hapten-Carrier Conjugation Strategies: A Technical Review. Retrieved from [1]

Sources

Application Note: Structural Dynamics & Metal Affinity of the Amyloid Beta 6-9 (HDSG) Motif

Executive Summary

The Amyloid Beta (A

This Application Note provides a rigorous protocol for utilizing solution-state NMR to characterize this tetrapeptide motif. Unlike full-length A

Scientific Background & Rationale

The HDSG Motif: A Structural Pivot

In the full-length A

-

Metal Toxicity: His6 is an obligate ligand for Cu(II) and Zn(II). Binding promotes Reactive Oxygen Species (ROS) generation.

-

Fibril Nucleation: The English mutation (H6R ) removes the metal anchor, while the Tottori mutation (D7N ) alters the salt-bridge network, both accelerating fibrillization rates.

Why NMR for this Fragment?

X-ray crystallography often fails for this region due to its inherent disorder. NMR is the gold standard here because:

-

Chemical Shift Sensitivity: The imidazole ring protons of His6 are exquisitely sensitive to pH and metal proximity.

-

Paramagnetic Relaxation Enhancement (PRE): Titration with paramagnetic Cu(II) causes distance-dependent line broadening, mapping the exact coordination sphere.

Experimental Protocols

Protocol A: Sample Preparation & Quality Control

Objective: synthesize and prepare a stable, monomeric peptide sample free of trace metals.

Materials:

-

Synthetic Peptide: Ac-HDSG-NH2 (N-acetylated/C-amidated to mimic the protein backbone) or free HDSG.

-

Buffer: 20 mM Potassium Phosphate (KPi), pH 7.2. Avoid HEPES or Tris as they can weakly bind metals.

-

Solvent: 90% H

O / 10% D -

Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for referencing (0.00 ppm).

Step-by-Step Workflow:

-

Lyophilization: Dissolve synthetic peptide in HPLC-grade water and lyophilize three times to remove residual synthesis scavengers (e.g., TFA), which can complex metals.

-

Chelex Treatment (Critical): Pass the buffer through a Chelex-100 resin column before adding peptide. Trace metal contamination (ppb levels) can broaden His6 signals.

-

Solubilization: Dissolve peptide to a final concentration of 1.0 mM.

-

pH Adjustment: Use dilute NaOD/DCl to adjust pH to 7.2. Note: Do not use a glass electrode directly in the NMR tube to avoid leaching ions; measure on an aliquot.

Protocol B: 1D H NMR pH Titration (pKa Determination)

Objective: Determine the protonation state of His6, which dictates metal affinity.

Rationale: The chemical shift of the His6 H

-

Acquisition: Record 1D

H spectra with water suppression (excitation sculpting or WATERGATE) at 298 K. -

Titration: Adjust pH from 4.0 to 9.0 in 0.5 unit increments.

-

Analysis: Plot the chemical shift (

) of His6 H-

Expected Result: WT HDSG His6 pKa

6.5. Deviations indicate intramolecular hydrogen bonding (e.g., with Asp7).

-

Protocol C: Cu(II) Paramagnetic Titration

Objective: Map the metal binding footprint.

Mechanism: Cu(II) has an unpaired electron. Protons within ~10 Å of the copper ion will experience rapid relaxation, causing their NMR signals to broaden and disappear ("bleaching").

Workflow:

-

Baseline Spectrum: Acquire a high S/N 1D

H spectrum of 500 -

Titration: Add CuCl

(from a 100 mM stock in water) in molar equivalents: 0.1, 0.2, 0.5, 0.8, 1.0 eq. -

Observation: Monitor the aromatic region (7.0 - 9.0 ppm).

-

His6 Signals: Should broaden immediately (primary ligand).

-

Asp7 Amide: Monitor the amide envelope (8.0 - 8.5 ppm). Broadening here indicates backbone involvement in the chelate.

-

Control: Add 2.0 eq EDTA. Signals should recover, proving the effect is paramagnetic and not aggregation-induced precipitation.

-

Data Analysis & Interpretation

Chemical Shift Assignments (HDSG)

For the unlabeled tetrapeptide in D

| Residue | Atom | Approx Shift (ppm) | Diagnostic Feature |

| His6 | H | 8.0 - 8.6 | Most downfield singlet; pH sensitive. |

| His6 | H | 7.0 - 7.3 | Singlet in aromatic region. |

| Asp7 | H | 2.6 - 2.8 | ABX system; diastereotopic protons. |

| Ser8 | H | 3.8 - 4.0 | Multiplet; close to water suppression. |

| Gly9 | H | 3.9 - 4.1 | Singlet (unless chiral induction occurs). |

Impact of Familial Mutations

When comparing WT (HDSG) to mutants, look for these specific NMR signatures:

-

English Mutation (H6R):

-

Spectra: Disappearance of imidazole singlets. Appearance of Arginine H

multiplet (~3.2 ppm). -

Metal Binding: Cu(II) titration will show minimal line broadening compared to WT, confirming loss of the primary anchor.

-

-

Tottori Mutation (D7N):

-

Spectra: Asp7 H

shifts change. New Asn sidechain NH -

Structural Implication: The D7N mutation removes the charge at position 7. In 2D NOESY, look for changes in sequential

NOEs, indicating a shift in the backbone conformational ensemble (e.g., increased turn propensity).

-

Visualizing the Workflow

Diagram 1: NMR Investigation Workflow

This flowchart outlines the decision process for characterizing the HDSG fragment.

Caption: Integrated NMR workflow for characterizing the structural and chemical properties of the A

Diagram 2: Metal Coordination Logic

Visualizing how Cu(II) interacts with the HDSG sequence and how NMR detects it.

Caption: Schematic of Cu(II) interaction with HDSG and the resulting NMR observables (Broadening vs. Shift).

References

-

Miller, Y., et al. (2010). "Structure of the Zinc-A

(1-16) Complex: Insights into the Molecular Mechanism of Neurotoxicity." Biophysical Journal. Link -

Kozin, S. A., et al. (2001). "Zinc binding to Alzheimer's A

(1-16) peptide: Metal coordination and conformational changes." Journal of Biological Chemistry. Link -

Ono, K., et al. (2010). "Effects of the English (H6R) and Tottori (D7N)

-Protein Assembly and Toxicity." Journal of Biological Chemistry. Link -

Viles, J. H. (2012). "Metal ions and amyloid fiber formation in neurodegenerative diseases. Copper, zinc and iron in Alzheimer's, Parkinson's and prion diseases." Coordination Chemistry Reviews. Link

-

Valensin, D., et al. (2004). "The metal binding sites of the N-terminal region of the amyloid

-peptide: an NMR study." Inorganic Chemistry. Link

Technical Guide: Preparation and HPLC Analysis of HDSG (His-Asp-Ser-Gly) Peptide Standards

Abstract & Scope

The HDSG (His-Asp-Ser-Gly) tetrapeptide represents a distinct class of analytical challenges often encountered in "linker" regions of fusion proteins or as specific degradation markers. Its sequence combines high hydrophilicity (Ser, His) with significant chemical instability (Asp-Gly bond).

This Application Note moves beyond generic handling instructions to address the specific physicochemical paradox of HDSG: it is difficult to retain on standard Reverse Phase (RP) columns due to polarity, yet prone to rapid isomerization if aggressive pH modification is used to force retention. This guide details a self-validating protocol for preparing HDSG standards and a robust HPLC methodology designed to prevent the common "void volume elution" error.

Physicochemical Profile & Critical Risks

Before uncapping the vial, the analyst must understand the molecule's behavior. HDSG is not a passive standard; it is a reactive entity.

Table 1: HDSG Physicochemical Properties

| Property | Value / Characteristic | Analytical Implication |

| Sequence | Histidine - Aspartic Acid - Serine - Glycine | Ampholytic nature; charge varies drastically with pH. |

| Hydrophobicity | Very Low (Hydrophilic) | Risk: Elution at |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Minimum solubility often occurs near pH 5-6. |

| Critical Instability | Asp-Gly (DG) Bond | High Risk: Spontaneous formation of succinimide intermediate leading to Isoaspartate (IsoAsp). |

| Oxidation Potential | Histidine (His) | Susceptible to oxidation; avoid vigorous vortexing. |

The "Asp-Gly" Stability Mechanism

The most critical failure mode for HDSG standards is the non-enzymatic isomerization of the Aspartic Acid residue. The Asp-Gly motif is notoriously unstable because the Glycine nitrogen offers no steric hindrance, allowing it to attack the Asp side-chain carbonyl.

-

The Trap: Many protocols recommend pH 4-6 to minimize deamidation, but this pH range actually accelerates Asp-Gly succinimide formation [1, 2].

-

The Result: Your single standard peak splits into two (Asp vs. IsoAsp) or disappears (cyclization) before injection.

Protocol: Standard Preparation (Stock Solution)

Objective: Prepare a 1.0 mg/mL stock solution that maintains >99% integrity for 24 hours.

Materials

-

Peptide: Synthetic HDSG standard (>95% purity).

-

Solvent: LC-MS Grade Water (degassed).

-

Vessels: Polypropylene (PP) or low-binding tubes. Do not use glass for low concentrations (<0.1 mg/mL) due to adsorption.

Step-by-Step Methodology

-

Equilibration:

-

Remove the lyophilized peptide vial from the freezer (-20°C).

-

CRITICAL: Allow the vial to reach room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide, which causes hydrolysis [3].

-

-

Gravimetric Preparation (The "Weigh-In"):

-

Do not rely on the vendor's stated weight (e.g., "1 mg vial"). Peptide salts and residual water can account for 10-30% of the mass.

-

Weigh the powder into a tared PP tube. Calculate the Net Peptide Content (NPC) based on the Certificate of Analysis (CoA).

-

Formula:

-

-

Solubilization:

-

Solvent: Add LC-MS Grade Water .

-

Why Water? HDSG is polar. Adding organic solvent (ACN/MeOH) initially can precipitate the salts or cause "phase shock."

-

pH Adjustment: If the solution is cloudy (unlikely for HDSG but possible if aggregated), do NOT sonicate extensively (heat = degradation).

-

Correction: If needed, add 0.1% Acetic Acid dropwise. Avoid strong bases (NaOH) which instantly trigger racemization.

-

-

Filtration:

-

Use a 0.22 µm PVDF or PES syringe filter.

-

Note: Discard the first 200 µL of filtrate to saturate the filter membrane sites, ensuring the subsequent filtrate is at the correct concentration.

-

-

Storage:

-

Aliquot immediately. Store at -80°C.

-

Never refreeze an aliquot.

-

HPLC Method Development Strategy

The Challenge: HDSG is too hydrophilic for standard C18 columns. It will elute with the injection solvent (void), making quantification impossible.

The Solution: Use a C18-Aqueous (Polar Endcapped) column or Ion-Pairing Chromatography .

Recommended Method Parameters

| Parameter | Specification | Rationale |

| Column | C18-Aq (e.g., Atlantis T3, Aqua C18) or HILIC | C18-Aq phases resist "pore dewetting" (phase collapse) in 100% water, essential for retaining polar peptides [4]. |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic Acid) | TFA acts as an ion-pairing agent, masking the positive charge on His/N-term, increasing hydrophobicity and retention. |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | Standard organic modifier. |

| Gradient | 0% B to 10% B over 15 mins | HDSG elutes early. A shallow gradient is required to separate the native peptide from the IsoAsp impurity. |

| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column ID. Lower flow rates often improve efficiency for small peptides. |

| Detection | UV at 214 nm | HDSG lacks Trp/Tyr/Phe. 280 nm is useless. 214 nm detects the peptide bond. |

| Temperature | 25°C (Controlled) | Higher temps (>40°C) accelerate on-column Asp-Gly isomerization. |

Workflow Visualization

Troubleshooting & Validation

Issue: Peak Splitting

-

Observation: The main peak has a "shoulder" or splits into a doublet.

-

Root Cause: The Asp-Gly bond has isomerized to IsoAsp-Gly. This often happens if the sample sat in the autosampler at room temperature for >4 hours.

-

Fix: Keep autosampler at 4°C. Check the pH of the sample diluent; ensure it is not in the pH 4-6 "danger zone."

Issue: No Retention (Elution at t0)

-

Observation: Peak elutes immediately with the solvent front.

-

Root Cause: Phase collapse (using standard C18 with 100% water) or insufficient ion pairing.

-

Fix: Switch to a C18-Aq column. Alternatively, add Heptafluorobutyric acid (HFBA) instead of TFA to the mobile phase; HFBA is a stronger ion-pairing agent and will significantly increase retention.

Issue: Low Sensitivity

-

Observation: No peak at expected concentration.

-

Root Cause: Detection wavelength error.

-

Fix: Ensure UV is set to 210-214 nm. If using MS, TFA suppresses ionization. Switch to 0.1% Formic Acid , but be aware that peak shape may broaden.

References

-

Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry. [Link] (Context: Mechanism of succinimide formation).[1]

-

Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Overcoming the Kinetic Trap in Amyloid Peptide Crystallization

Topic: Crystallization Techniques for Short Amyloidogenic Peptides Content Type: Application Note & Detailed Protocols Audience: Structural Biologists, Peptide Chemists, and Drug Discovery Scientists.

Strategic Overview: The "Steric Zipper" Challenge

Crystallizing short amyloidogenic peptides (typically 4–12 residues) presents a unique biophysical paradox. Unlike globular proteins, which struggle to find a low-energy folded state, amyloid peptides race towards a global energy minimum—the cross-

The Problem: The kinetics of aggregation often outpace the kinetics of ordered nucleation. These peptides are inherently hydrophobic and prone to forming amorphous precipitates or hydrogels immediately upon solubilization, trapping the system in a local minimum before a crystal lattice can form.

The Solution: Successful crystallization requires a "Reset and Retard" strategy:

-

Reset: Complete monomerization to remove pre-existing seeds (The HFIP Protocol).

-

Retard: Slowing the aggregation rate just enough to allow ordered assembly (Solubility control & Micro-seeding).

Pre-Crystallization Protocol: The "HFIP Reset"

Rationale: Synthetic amyloid peptides often contain pre-formed oligomeric "seeds" from the lyophilization process. If these are not destroyed, they act as nucleation sites for rapid, disordered gelling. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a potent solvent that disrupts

Protocol A: HFIP Pre-treatment (Mandatory Step)

Materials:

-

Lyophilized Peptide (>95% purity)

-

100% HFIP (High purity grade)

-

Desiccator with vacuum pump

-

Fume hood (HFIP is volatile and toxic)

Step-by-Step:

-

Dissolution: Dissolve the lyophilized peptide in 100% HFIP to a concentration of 1–2 mg/mL. Vortex gently until the solution is completely clear.

-

Critical Check: If the solution remains cloudy, sonicate for 30 seconds.

-

-

Incubation: Allow the solution to stand at room temperature for 20–60 minutes. This ensures the disruption of pre-existing hydrogen bond networks.

-

Aliquot & Evaporation: Aliquot the solution into microcentrifuge tubes (e.g., 0.5 mg peptide per tube). Evaporate the HFIP in a fume hood under a gentle stream of nitrogen gas or by using a centrifugal vacuum concentrator (SpeedVac) until a transparent thin film forms.

-

Desiccation: Place the open tubes in a vacuum desiccator overnight to remove trace solvent.

-

Storage: Store the peptide films at -20°C or -80°C. These are now "seed-free" monomers ready for crystallization.

Workflow Visualization

Figure 1: The "HFIP Reset" workflow ensures that crystallization experiments begin with a homogeneous monomeric population, preventing premature gelling.

Crystallization Screening Strategy

Amyloid peptides do not follow standard sparse-matrix screening logic (e.g., JCSG+). They require specific conditions that modulate solubility and hydrogen bonding.

Protocol B: The "Amyloid Matrix" Screen

Method: Hanging Drop Vapor Diffusion Temperature: 20°C (Standard) and 4°C (to slow kinetics if gelling occurs).

Preparation:

-

Peptide Solubilization: Dissolve the HFIP-treated film in sterile water. If insoluble, use 10-20 mM LiOH (for acidic peptides) or 10 mM HCl (for basic peptides) to adjust pH away from the pI.

-

Target Concentration: High! 10–20 mg/mL (or 5–10 mM). Unlike globular proteins, amyloids need high concentrations to drive the steric zipper assembly.

-

-

Reservoir Setup: Use VDX plates with 500 µL reservoir solution.

-

Drop Setup: Mix 1 µL peptide + 1 µL reservoir solution on a siliconized cover slide.

Recommended Screen Conditions (The "Eisenberg Mix"):

| Condition Type | Buffer (100 mM) | Precipitant | Additive | Rationale |

| Organic Modulator | Sodium Acetate pH 4.5 | 35% MPD | - | MPD (2-Methyl-2,4-pentanediol) is the "magic bullet" for amyloids; it modulates hydrophobic interactions. |

| High pH | Tris pH 8.5 | 30% PEG 400 | - | High pH deprotonates residues, increasing solubility to prevent rapid gelling. |

| Low pH | Citrate pH 3.0 | 2.0 M AmSO4 | - | Low pH promotes protonation; Ammonium Sulfate provides "salting out" nucleation. |

| Slow Release | HEPES pH 7.5 | 20% PEG 3350 | 1-5% DMSO | DMSO keeps the peptide soluble longer, allowing slower diffusion into the crystal state. |

| Metal Ion | Cacodylate pH 6.5 | 15% PEG 8000 | 10 mM Zn(OAc)2 | Zn²⁺ can coordinate histidines (if present) and bridge crystal contacts (e.g., A |

Advanced Technique: Micro-Seeding (The "Streak" Method)

If you observe "spherulites" (balls of needles) or heavy precipitate but no single crystals, you are in the Metastable Zone . You need to bypass the nucleation energy barrier.

Protocol C: Streaking Seeding

Concept: Transfer sub-microscopic nuclei from a "hit" drop to a fresh drop with lower supersaturation.

-

Prepare a Target Drop: Set up a new hanging drop with slightly lower precipitant concentration (e.g., if 35% MPD gave needles, prepare 30% MPD).

-

The Tool: Use a cat whisker (traditional and effective due to hydrophobicity/stiffness) or a micro-tool (Hampton Research Seeding Tool).

-

The Transfer:

-

Touch the tool to the precipitate/needles in the old drop.

-

Immediately "streak" the tool across the new, fresh drop in a straight line.

-

-

Result: Crystals will grow along the streak line within 24–48 hours. This separates nucleation (provided by the seed) from growth (provided by the fresh drop).

Modern Alternative: MicroED (Micro-Electron Diffraction)

For peptides that form nanocrystals (needles < 1 µm wide) but refuse to grow large enough for X-ray diffraction, MicroED is the current state-of-the-art.

Why MicroED?

-

Size: Works on crystals 100–500 nm thick (invisible to optical microscopy).

-

Charge: Electrons interact with potential, allowing visualization of hydrogen atoms (crucial for H-bond networks in steric zippers).

Brief Workflow:

-

Grid Prep: Apply 2-3 µL of the crystal slurry (from the hanging drop) onto a glow-discharged Quantifoil grid.

-

Blotting: Gently blot (from the back) to remove excess buffer, leaving a thin hydration layer.

-

Vitrification: Plunge freeze in liquid ethane (standard CryoEM protocol).

-

Diffraction: Collect continuous rotation electron diffraction data on a CryoTEM (e.g., Talos Arctica or Titan Krios).

Troubleshooting: Gel vs. Crystal Phase Diagram

Figure 2: The Phase Diagram. The goal is to avoid the "Gel" trap (red) by entering the Nucleation zone slowly or using Seeding to jump directly to the Metastable zone.

Troubleshooting Table:

| Observation | Diagnosis | Action |

| Clear Drop | Undersaturated | Increase peptide concentration or precipitant % (e.g., move from 30% to 40% MPD). |

| Heavy Precipitate | Supersaturated (Too Fast) | Decrease concentration. Try 4°C incubation. Add 3-5% DMSO or HFIP to the drop. |

| Gel/Skin | Kinetic Trap | Critical Failure. Re-do HFIP treatment. Switch buffer pH.[1] |

| Needle Clusters | Nucleation High, Growth Slow | Use Protocol C (Seeding) . Streak these needles into a fresh drop. |

| Phase Separation | Oiling Out | Add an additive (isopropanol or glycerol). |

References & Grounding

-

Sawaya, M. R., et al. (2007). Atomic structures of amyloid cross-beta spines reveal varied steric zippers.[2][3]Nature , 447(7143), 453–457.[3] Link

-

Core Reference: Defines the "steric zipper" and establishes the foundational crystallographic methods for these peptides.

-

-

Nelson, R., et al. (2005). Structure of the cross-beta spine of amyloid-like fibrils.[2][3][4][5]Nature , 435(7043), 773–778. Link

-

Methodology: Describes the microcrystallography techniques used for the GNNQQNY peptide.

-

-

Rodriguez, J. A., et al. (2015). Structure of the toxic core of alpha-synuclein from invisible crystals.Nature , 525(7570), 486–490. Link

-

Advanced Technique: The seminal paper demonstrating MicroED for amyloid peptides that yield nanocrystals too small for X-ray.

-

-

Landau, M., et al. (2011). Towards a pharmacophore for amyloid.[5]PLoS Biology , 9(6), e1001080. Link

-

Application: Demonstrates the use of high-concentration peptide crystallization to design inhibitors.

-

Sources

- 1. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Atomic structures of amyloid cross-beta spines reveal varied steric zippers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. esrf.fr [esrf.fr]

Troubleshooting & Optimization

Technical Support Center: Hydrophobic Amyloid Fragment Handling

Topic: Preventing Aggregation & Ensuring Reproducibility in Amyloid Assays

Introduction: The "Invisible" Variable

Welcome to the technical support hub for amyloid research. If you are working with A

Hydrophobic amyloid fragments are kinetically unstable. They do not exist in a binary state (aggregated vs. soluble) but rather in a dynamic equilibrium of monomers, oligomers, protofibrils, and fibrils. The most common cause of experimental failure is not the assay itself, but the presence of "pre-seeded" aggregates in your starting material. These invisible seeds bypass the nucleation phase, leading to erratic kinetics and false positives.

This guide provides the rigorous, self-validating protocols required to standardize your starting state ("The Clean Slate") and maintain it until the moment of measurement.

Module 1: Sample Preparation (The "Clean Slate" Protocol)

The Core Problem: Lyophilized peptides often contain pre-formed aggregates generated during the freeze-drying process. Dissolving this powder directly into buffer creates a heterogeneous mixture that yields unrepeatable data.

The Solution: You must "reset" the peptide to a monomeric state using organic solvents before introducing it to an aqueous environment.

Workflow Diagram: The Stine Protocol

The following workflow illustrates the industry-standard HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) method for generating seed-free monomers.

Figure 1: The "Clean Slate" workflow. This process ensures that every experiment starts from a uniform monomeric state, eliminating historical aggregation history.

Troubleshooting Guide: Solubilization

| Symptom | Probable Cause | Corrective Action |

| Insoluble particulates visible after adding HFIP | Peptide concentration too high or salt contamination. | Ensure peptide conc. is <1 mM in HFIP. Sonicate in a water bath for 15 mins. If salts are present, wash the pellet with cold water before HFIP addition. |

| Peptide film is "gummy" or oily | Incomplete evaporation of HFIP. | HFIP is volatile but "sticky." Use a stream of nitrogen gas or a SpeedVac to ensure the film is bone-dry. Residual HFIP alters assay pH and kinetics. |

| Immediate precipitation upon adding buffer | "Solvent Shock" (Hydrophobic collapse). | Do not add buffer to the film. Dissolve the film in anhydrous DMSO first (e.g., to 5 mM), then dilute into buffer. Vortex immediately upon dilution. |

Module 2: Storage & Stability (The "Maintenance" Phase)